(24S)-Cycloartane-3|A,24,25-triol
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Overview
Description
(24S)-Cycloartane-3 is a triterpenoid compound that belongs to the cycloartane family. These compounds are characterized by their unique tetracyclic structure, which is derived from the cyclization of squalene. Cycloartane derivatives are commonly found in various plant species and have been studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-Cycloartane-3 typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene, which can be achieved using strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (24S)-Cycloartane-3 may involve the extraction of natural sources, such as plants that are rich in cycloartane derivatives. The extraction process usually includes solvent extraction, followed by purification steps like chromatography to isolate the desired compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce cycloartane derivatives are being explored.
Chemical Reactions Analysis
Types of Reactions
(24S)-Cycloartane-3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (24S)-Cycloartane-3 can yield cycloartane-3,24-dione, while reduction can produce cycloartane-3,24-diol.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.
Biology: Studies have shown its role in modulating cellular processes and signaling pathways.
Medicine: It exhibits promising anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a candidate for drug development.
Industry: Its derivatives are used in the formulation of cosmetics and nutraceuticals due to their bioactive properties.
Mechanism of Action
The mechanism of action of (24S)-Cycloartane-3 involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and transcription factors, leading to changes in cellular processes. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anti-cancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Cycloartane-3,24-diol
- Cycloartane-3,24-dione
- Cyclogalegigenin
- Cyclopycanthogenin
Uniqueness
(24S)-Cycloartane-3 is unique due to its specific stereochemistry and the presence of functional groups that confer distinct biological activities. Compared to other cycloartane derivatives, it has shown a broader spectrum of bioactivities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H52O3 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChI Key |
BKRIPHYESIGPJC-FACDIJBUSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
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